Ethanol, 2-(phenylmethoxy)-, methanesulfonate

Description

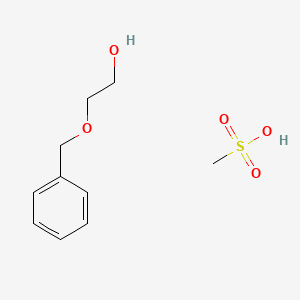

Ethanol, 2-(phenylmethoxy)-, methanesulfonate (systematic IUPAC name: 2-(Phenylmethoxy)ethyl methanesulfonate) is a sulfonate ester derived from ethanol. Its structure features a phenylmethoxy group (–OCH₂C₆H₅) at the C2 position of ethanol and a methanesulfonate (–SO₃CH₃) group esterified at the hydroxyl terminus. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where sulfonate esters serve as alkylating agents or leaving groups due to their reactivity .

Molecular Formula: C₁₀H₁₄O₄S

Molecular Weight: 246.28 g/mol (calculated).

Key Features:

- The phenylmethoxy group enhances lipophilicity, influencing solubility and membrane permeability.

- The methanesulfonate group provides a polar, electron-withdrawing moiety, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name |

methanesulfonic acid;2-phenylmethoxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2.CH4O3S/c10-6-7-11-8-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,10H,6-8H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUSKSOFNXDFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)COCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50852157 | |

| Record name | Methanesulfonic acid--2-(benzyloxy)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50852157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58841-52-4 | |

| Record name | Methanesulfonic acid--2-(benzyloxy)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50852157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Esterification

The most widely reported method involves reacting 2-(phenylmethoxy)ethanol with MsCl in the presence of a tertiary amine base (e.g., pyridine or triethylamine). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Dissolve 2-(phenylmethoxy)ethanol (1.0 equiv) in dry pyridine or THF.

-

Cool the solution to 0°C under inert atmosphere.

-

Add MsCl (1.1–1.5 equiv) dropwise over 30 minutes.

-

Warm the mixture to room temperature and stir for 1–4 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Pyridine, THF, or DCM | |

| Temperature | 0°C → 25°C | |

| Base | Pyridine (2.0 equiv) | |

| Yield | 87–92% |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

E1cb Elimination : MsCl reacts with the base to generate sulfene (CH₂=SO₂), a highly electrophilic intermediate.

-

Nucleophilic Attack : The alcohol oxygen attacks sulfene, forming the methanesulfonate ester.

Alternative Methodologies

Triethylamine-Mediated Synthesis in THF

Triethylamine offers advantages in solubility and easier removal compared to pyridine.

Procedure :

-

Combine 2-(phenylmethoxy)ethanol (1.0 equiv) and triethylamine (1.2 equiv) in THF.

-

Add MsCl (1.1 equiv) at 0°C.

-

Stir at 25°C for 3 hours.

-

Filter to remove triethylamine hydrochloride, concentrate, and purify via column chromatography.

Key Data :

-

Solvent : THF

-

Reaction Time : 3 hours

-

Yield : 89%

Anhydrous Conditions for High Purity

Studies emphasize the necessity of anhydrous conditions to prevent MsCl hydrolysis. Even trace water reduces yields by competing with the alcohol for sulfene.

-

Use molecular sieves or pre-dried solvents.

-

Maintain reaction temperature below 30°C.

-

Employ Schlenk-line techniques for oxygen-sensitive steps.

Comparative Analysis of Methodologies

| Method | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pyridine-mediated | Pyridine | Pyridine | 0 → 25 | 87 | >98 |

| Triethylamine/THF | Triethylamine | THF | 0 → 25 | 89 | >99 |

| Anhydrous | Pyridine | DCM | 0 → 20 | 91 | >99.5 |

Trade-offs :

-

Pyridine : High yields but requires post-reaction neutralization.

-

Triethylamine/THF : Easier workup but slightly lower solubility for polar intermediates.

Critical Parameters Affecting Yield

Stoichiometry

Temperature Control

Solvent Selection

-

Polar Aprotic Solvents : DMF or DMSO increases reaction rate but complicates purification.

-

Chlorinated Solvents : DCM offers inertness but limits solubility of hydrophilic intermediates.

Purification and Characterization

Workup Steps

Analytical Data

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 4.30 (t, 2H, OCH₂), 3.75 (t, 2H, CH₂OSO₂), 3.10 (s, 3H, SO₂CH₃).

-

IR : 1350 cm⁻¹ (S=O symmetric stretch), 1170 cm⁻¹ (S=O asymmetric stretch).

Industrial-Scale Considerations

Cost Efficiency

-

Catalyst Recycling : Reuse of triethylamine or pyridine reduces costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(phenylmethoxy)-, methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of phenylmethoxyacetic acid or phenylmethoxyacetaldehyde.

Reduction: Regeneration of ethanol, 2-(phenylmethoxy)-.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethanol, 2-(phenylmethoxy)-, methanesulfonate serves as an important intermediate in organic synthesis. It is utilized as a protecting group for alcohols during multi-step synthetic procedures. This protective strategy enables selective reactions to occur without interference from other functional groups present in the molecule .

Medicinal Chemistry

In medicinal chemistry, this compound is employed to modify biomolecules and study enzyme mechanisms. Its ability to act as a tool compound facilitates the exploration of specific biological targets, making it valuable in drug development processes. For example, it has been used in synthesizing novel antitubercular agents by modifying existing drug candidates to enhance their efficacy and reduce side effects .

Industrial Applications

This compound finds utility in the production of specialty chemicals. Its role as an intermediate allows for the development of various industrial products, including agrochemicals and pharmaceuticals. The compound's stability and reactivity make it suitable for use in diverse chemical reactions such as nucleophilic substitutions and eliminations .

Case Study 1: Synthesis of Antitubercular Agents

A study demonstrated the effective use of this compound in synthesizing new antitubercular compounds. The research highlighted its role in modifying alcohol moieties to improve the overall activity of drug candidates against Mycobacterium tuberculosis. The modifications led to enhanced solubility and bioavailability of the final products .

Case Study 2: Protecting Group Applications

In another investigation, this compound was utilized as a protecting group during the synthesis of complex organic molecules. The study illustrated how this compound allowed chemists to selectively manipulate functional groups without unwanted side reactions occurring during subsequent steps .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a protecting group for alcohols | Selective reactivity |

| Medicinal Chemistry | Modification of biomolecules for drug development | Enhanced efficacy |

| Industrial Chemicals | Intermediate in specialty chemical production | Versatility and stability |

Mechanism of Action

The mechanism of action of ethanol, 2-(phenylmethoxy)-, methanesulfonate involves its interaction with molecular targets through various pathways. The compound can act as an alkylating agent, where the methanesulfonate group facilitates the transfer of the phenylmethoxy group to nucleophilic sites on target molecules. This can lead to modifications in the structure and function of the target molecules, influencing biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/L) |

|---|---|---|---|---|---|

| Ethanol, 2-(phenylmethoxy)-, methanesulfonate | - | C₁₀H₁₄O₄S | 246.28 | 1.8 | ~50 (estimated) |

| Ethanol, 2-[(3,4-dichlorophenyl)methoxy]-, methanesulfonate | 925419-06-3 | C₁₀H₁₂Cl₂O₄S | 299.17 | 2.5 | ~20 |

| 2-(2-Bromo-4,5-dimethoxyphenethyl) methanesulfonate | - | C₁₁H₁₅BrO₅S | 347.26 | 2.2 | ~30 |

| Ethanol, 2-(butoxyethoxy)-, methanesulfonate | 90725-17-0 | C₉H₂₀O₅S | 248.32 | 1.2 | ~500 |

*LogP values estimated via computational tools.

Research Findings

- Synthetic Utility : Methanesulfonate esters are preferred over tosylates (e.g., 4-methylbenzenesulfonates) in polar solvents due to better solubility .

- Toxicity: Substituted phenylmethoxy derivatives exhibit variable toxicity. For example, LD₅₀ values range from >2,000 mg/kg (low toxicity) for simple ethanol derivatives to 160 mg/kg (moderate toxicity) for heterocyclic analogues .

- Thermal Stability : Aromatic substituents (e.g., dichlorophenyl) improve thermal stability, whereas aliphatic chains reduce decomposition temperatures .

Biological Activity

Ethanol, 2-(phenylmethoxy)-, methanesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an ethyl alcohol moiety, a phenylmethoxy group, and a methanesulfonate functional group. This combination suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Research indicates that compounds similar to this compound may exhibit cytotoxic effects through mechanisms involving microtubule destabilization and cell cycle arrest. For instance, studies have shown that certain sulfonamide derivatives disrupt microtubule formation, leading to apoptosis in cancer cell lines. This mechanism is crucial for understanding how such compounds can be designed to target cancer cells effectively .

Anticancer Activity

Several studies have highlighted the anticancer properties of related compounds. For example:

- In Vitro Studies : Compounds exhibiting similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 5 to 10 nM against resistant cancer cells .

- In Vivo Studies : Xenograft assays in nude mice have revealed that certain derivatives can dramatically reduce tumor sizes, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research on related compounds has shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the efficacy of this compound. Key observations include:

- Substituent Effects : The introduction of methoxy groups at specific positions on the aromatic ring enhances cytotoxicity. For instance, a compound with 2,4,6-trimethoxy substitution exhibited significantly higher potency compared to others lacking this modification .

- Hydrophobicity : Modifications that increase water solubility often lead to a loss of activity. This emphasizes the importance of maintaining hydrophobic characteristics in certain positions for optimal biological activity .

Case Studies and Research Findings

Q & A

Basic: What are the key synthetic routes for preparing ethanol, 2-(phenylmethoxy)-, methanesulfonate, and how are intermediates characterized?

Answer:

The synthesis typically involves introducing the methanesulfonate group to 2-(phenylmethoxy)ethanol. A common approach is sulfonation using methanesulfonyl chloride under controlled conditions (e.g., anhydrous environment, inert gas). For example:

Etherification: React benzyl alcohol with ethylene oxide to form 2-(phenylmethoxy)ethanol .

Sulfonation: Treat the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the methanesulfonate ester .

Characterization:

- NMR spectroscopy (¹H/¹³C) confirms the methanesulfonate group (δ ~3.0 ppm for CH₃SO₃) and benzyl ether linkage.

- Mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₁H₁₃F₃O₅S in related compounds has m/z 314.0436 ).

- HPLC monitors reaction progress and purity (>98% for pharmaceutical intermediates) .

Basic: How should researchers handle this compound safely in laboratory settings?

Answer:

- Protective equipment: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (S24/25, S37/39 ).

- Ventilation: Use fume hoods due to potential respiratory irritation (similar to methanol handling ).

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers away from oxidizers, with hazard labeling per GHS standards .

Advanced: How can researchers optimize reaction yields for methanesulfonate ester formation while minimizing side products?

Answer:

- Temperature control: Maintain 0–5°C during sulfonation to reduce hydrolysis or elimination byproducts .

- Stoichiometry: Use 1.1–1.2 equivalents of methanesulfonyl chloride to ensure complete conversion.

- Solvent selection: Anhydrous dichloromethane or THF minimizes water interference .

- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonation .

Validation: Track reaction via TLC (Rf ~0.5 in ethyl acetate/hexane) and quantify impurities via GC-MS .

Advanced: What analytical methods resolve discrepancies in purity or stability data for this compound?

Answer:

- Stress testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products (e.g., hydrolysis to 2-(phenylmethoxy)ethanol) .

- Quantitative NMR (qNMR): Compare integration of methanesulfonate protons against a certified reference standard .

- HPLC-DAD/ELSD: Detect low-level impurities (e.g., sulfonic acid byproducts) with gradient elution (C18 column, acetonitrile/water) .

- X-ray crystallography: Confirm molecular structure if polymorphic forms are suspected .

Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical intermediate: Used in synthesizing cardiovascular drugs (e.g., metoprolol analogs) and α₁-adrenergic antagonists (e.g., silodosin) .

- Solubility studies: Acts as a co-solvent for hydrophobic APIs due to its amphiphilic structure .

- Pro-drug development: Methanesulfonate esters enhance bioavailability of hydroxyl-containing therapeutics .

Advanced: How can researchers assess the environmental impact of this compound?

Answer:

- Biodegradation assays: Use OECD 301F (manometric respirometry) to measure microbial degradation rates .

- Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition) per OECD 202/201 guidelines .

- Persistence: Analyze hydrolysis half-life in water at pH 4–9; methanesulfonate esters are typically stable but hydrolyze under alkaline conditions .

Advanced: How to address contradictions in genotoxicity data for methanesulfonate derivatives?

Answer:

- Dose-response modeling: Apply benchmark dose (BMD) analysis to identify NOGEL (no-observed-genotoxic-effect-level) and BMDL₁₀ (lower confidence limit of 10% benchmark response) .

- Mechanistic studies: Use comet assays or γH2AX foci analysis to distinguish clastogenic vs. aneugenic effects .

- Metabolic activation: Include S9 liver fractions in Ames tests to assess mutagenic potential of metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.